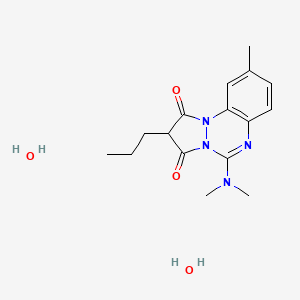

Apazone dihydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMGYOJUHDRDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13539-59-8 (Parent) | |

| Record name | Apazone dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022634 | |

| Record name | Azapropazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22304-30-9 | |

| Record name | Apazone dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapropazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZONE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apazone Dihydrate: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) utilized in the management of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] A notable characteristic that distinguishes it from many other NSAIDs is its concomitant uricosuric property, making it a therapeutic option for gout.[1][3][4] This technical guide provides a detailed examination of the core mechanisms of action of this compound, focusing on its dual role as a cyclooxygenase (COX) inhibitor and a uricosuric agent. The information is presented to support further research and drug development efforts in the fields of inflammation and rheumatology.

Core Mechanisms of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes : As an NSAID, Apazone inhibits the activity of COX enzymes, which are critical in the inflammatory cascade.[1][3] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] Some evidence suggests that Apazone may exhibit a preferential inhibition of COX-2 over COX-1, which could theoretically lead to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[1] However, quantitative data to definitively establish this selectivity is limited in publicly available literature.

-

Uricosuric Action : Apazone promotes the renal excretion of uric acid, thereby lowering serum uric acid levels.[4][5] This makes it particularly useful in the treatment of gout, a condition caused by the deposition of urate crystals in the joints due to hyperuricemia.[4] While the precise molecular interactions are not fully elucidated for Apazone, this effect is generally achieved by the inhibition of urate transporters in the proximal tubules of the kidneys.[6][7]

Cyclooxygenase Inhibition and the Arachidonic Acid Pathway

The anti-inflammatory and analgesic effects of Apazone are primarily attributed to its interference with the arachidonic acid pathway through the inhibition of COX enzymes.

Signaling Pathway

Caption: Arachidonic Acid Pathway and Apazone's Site of Action.

Quantitative Data on COX Inhibition

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Celecoxib | 82 | 6.8 | 12 | [9] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [9] |

| Ibuprofen | 12 | 80 | 0.15 | [9] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [9] |

| Meloxicam | 37 | 6.1 | 6.1 | [9] |

| Piroxicam | 47 | 25 | 1.9 | [9] |

| Apazone | Not Available | Not Available | Not Available |

Experimental Protocols for Determining COX Inhibition

The inhibitory activity of NSAIDs on COX-1 and COX-2 can be determined using various in vitro and ex vivo assays.

1. Human Whole Blood Assay

This assay is widely used to assess the COX selectivity of NSAIDs in a physiologically relevant environment.

-

Objective: To determine the 50% inhibitory concentration (IC50) of a drug for COX-1 and COX-2.

-

Methodology:

-

COX-1 Activity: Fresh heparinized human blood is incubated with the test compound at various concentrations. Clotting is then induced, and the serum is collected. The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

COX-2 Activity: Blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2. The test compound is added at various concentrations, and the plasma is collected. The concentration of prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured by EIA or RIA.

-

Data Analysis: The IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2). The ratio of COX-1 IC50 to COX-2 IC50 provides a measure of the drug's selectivity.[8]

-

2. Purified Enzyme Assays

These assays use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Objective: To determine the direct inhibitory effect of a compound on isolated COX enzymes.

-

Methodology:

-

Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in the presence of a heme cofactor.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The activity of the enzyme can be measured by monitoring the consumption of oxygen using an oxygen electrode or by quantifying the production of PGG2 or PGE2 using chromatographic or immunoassay techniques.

-

Data Analysis: IC50 values are determined from the concentration-inhibition curves.

-

Uricosuric Mechanism of Action

Apazone's ability to lower serum uric acid levels is a key feature of its pharmacological profile, particularly relevant for the treatment of gout.

Renal Urate Transport and Site of Action

The net renal excretion of uric acid is a balance between glomerular filtration, reabsorption, and secretion in the proximal tubules. Uricosuric drugs primarily act by inhibiting the reabsorption of uric acid. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key transporter responsible for the reabsorption of urate from the tubular lumen back into the blood.[7][10] Other transporters involved in urate handling include GLUT9, OAT1, and OAT3.[11] While direct evidence for Apazone's interaction with these transporters is lacking, its uricosuric effect strongly suggests an inhibitory action on one or more of these reabsorptive pathways, most likely URAT1.

Caption: Postulated Mechanism of Apazone's Uricosuric Action.

Quantitative Data from Clinical Studies

Clinical studies have demonstrated the uricosuric and hypouricemic effects of Apazone.

| Study Parameter | Results | Reference |

| Dose-Response Effect on Serum Uric Acid | A study showed a dose-dependent decrease in serum uric acid with daily doses of Apazone ranging from 900 mg to 1800 mg. | [12] |

| Comparison with Allopurinol | In a comparative trial, Apazone was shown to be effective as monotherapy for controlling both acute gout attacks and hyperuricemia, with a substantial reduction in serum uric acid levels. | [13][14] |

| Onset of Uricosuric Effect | A statistically significant fall in serum uric acid and a rise in uric acid clearance were observed within 24 hours of starting Apazone treatment. | [4] |

| Alternative Hypouricemic Mechanism | One study suggested that an alternative mechanism beyond uricosuria or xanthine oxidase inhibition might contribute to Apazone's hypouricemic action, as the observed uricosuric effect was modest and variable in some patients. | [5] |

Experimental Protocols for Assessing Uricosuric Activity

The uricosuric effect of a compound is typically evaluated through clinical studies and in vitro transporter assays.

1. Clinical Metabolic Ward Study

-

Objective: To quantify the effect of a drug on serum uric acid levels and urinary uric acid excretion in a controlled setting.

-

Methodology:

-

Subjects are placed on a standardized purine-restricted diet for a baseline period.

-

Baseline 24-hour urine collections and blood samples are taken to measure uric acid, creatinine, and other relevant markers.

-

The test drug (e.g., Apazone) is administered at specified doses for a defined period.

-

24-hour urine and blood samples are collected daily or at regular intervals during the treatment period.

-

Uric acid and creatinine levels in plasma and urine are measured. Uric acid clearance and the fractional excretion of uric acid (FE-UA) are calculated.

-

Data Analysis: Changes in serum uric acid, urinary uric acid excretion, and FE-UA from baseline are statistically analyzed.[5]

-

2. In Vitro Urate Transporter Assay

-

Objective: To determine if a compound directly interacts with and inhibits specific urate transporters (e.g., URAT1).

-

Methodology:

-

A cell line (e.g., HEK293 cells) is engineered to stably express the human urate transporter of interest (e.g., hURAT1).

-

The cells are incubated with a radiolabeled or fluorescent substrate of the transporter (e.g., [14C]uric acid or a fluorescent analog).

-

The uptake of the substrate into the cells is measured in the presence and absence of various concentrations of the test compound (e.g., Apazone).

-

Data Analysis: The concentration-dependent inhibition of substrate uptake is used to calculate the IC50 value of the test compound for the specific transporter.[15][16]

-

Summary and Future Directions

This compound is an effective anti-inflammatory and analgesic agent with the added benefit of a uricosuric effect. Its primary mechanism of action involves the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it lowers serum uric acid levels, likely by inhibiting renal urate reabsorption.

For the drug development community, a key area for future research would be to definitively characterize the COX-1/COX-2 selectivity of Apazone through rigorous in vitro and ex vivo assays. Such data would provide a clearer understanding of its gastrointestinal risk profile. Furthermore, elucidating the specific molecular interactions of Apazone with renal urate transporters such as URAT1, GLUT9, and others through dedicated transporter assays would provide a more complete picture of its uricosuric mechanism. This knowledge could aid in the design of novel anti-inflammatory agents with tailored effects on uric acid homeostasis, potentially offering improved therapeutic options for patients with inflammatory arthropathies and gout.

References

- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]

- 2. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Azapropazone used for? [synapse.patsnap.com]

- 4. Preliminary studies with azapropazone in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azapropazone--a treatment for hyperuricaemia and gout? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 7. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pedworld.ch [pedworld.ch]

- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The uricosuric action of azapropazone: dose-response and comparison with probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Preparation of Apazone Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the chemical properties, synthesis route, experimental protocols, and the mechanism of action of Apazone.

Compound Data

Apazone, and its dihydrate form, are characterized by the following properties:

| Property | Anhydrous Apazone | This compound |

| IUPAC Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione[4] | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione dihydrate |

| Synonyms | Azapropazone, Cinnopropazone, Prolixan[4] | Azapropazone Dihydrate |

| Molecular Formula | C₁₆H₂₀N₄O₂[4] | C₁₆H₂₀N₄O₂·2H₂O |

| Molecular Weight | 300.36 g/mol [4] | 336.39 g/mol |

| CAS Number | 13539-59-8 | 60965-95-9 |

| Appearance | Crystalline solid | Almost colorless crystals |

| Melting Point | Approximately 228-230 °C | Approximately 135-138 °C |

Synthesis of Anhydrous Apazone

The synthesis of Apazone proceeds via a cyclocondensation reaction between a benzotriazine derivative and a substituted malonyl derivative.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of anhydrous Apazone.

Experimental Protocol: Synthesis of Anhydrous Apazone

This protocol is based on established chemical principles for similar heterocyclic compounds.

Materials:

-

3-(dimethylamino)-7-methyl-1,2,4-benzotriazine

-

n-Propylmalonyl dichloride

-

Anhydrous toluene

-

Anhydrous pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene.

-

Add a stoichiometric equivalent of anhydrous pyridine to the solution to act as a base.

-

Slowly add a stoichiometric equivalent of n-propylmalonyl dichloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove pyridine hydrochloride precipitate.

-

Wash the filtrate sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure anhydrous Apazone.

| Parameter | Value/Condition |

| Reactant 1 | 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine |

| Reactant 2 | n-Propylmalonyl dichloride |

| Solvent | Anhydrous Toluene |

| Base | Anhydrous Pyridine |

| Reaction Temp. | Reflux (approx. 110 °C) |

| Reaction Time | 4-6 hours |

| Purification | Recrystallization from ethanol |

| Expected Yield | 70-80% |

Preparation of this compound

This compound is prepared by the controlled hydration of the anhydrous form.

Experimental Workflow

Caption: Workflow for the preparation of this compound.

Experimental Protocol: Preparation of this compound

Materials:

-

Anhydrous Apazone

-

Acetone

-

Distilled water

Procedure:

-

Dissolve anhydrous Apazone in a minimal amount of acetone at room temperature.

-

Slowly add distilled water to the stirred solution until a slight turbidity persists.

-

Continue stirring at room temperature for 1-2 hours to allow for complete crystallization of the dihydrate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold acetone-water mixture.

-

Dry the crystals in a desiccator at room temperature over a saturated solution of a salt that maintains a constant relative humidity (e.g., potassium acetate for ~23% RH) to prevent efflorescence or further hydration.

| Parameter | Value/Condition |

| Starting Material | Anhydrous Apazone |

| Solvent | Acetone |

| Hydrating Agent | Distilled Water |

| Crystallization Temp. | Room Temperature |

| Drying Method | Desiccator with controlled humidity |

| Expected Form | Dihydrate crystals |

Mechanism of Action: Signaling Pathway

Apazone exerts its anti-inflammatory, analgesic, and uricosuric effects through multiple mechanisms. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Additionally, Apazone has been shown to have uricosuric properties, aiding in the excretion of uric acid, and exhibits antioxidant activity by scavenging free radicals.[1]

Caption: Simplified signaling pathway for the mechanism of action of Apazone.

References

Crystal Structure Analysis of Apazone: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of the non-steroidal anti-inflammatory drug (NSAID) Apazone (also known as Azapropazone). While Apazone is commercially available as a dihydrate, crystallographic data for this hydrated form is not publicly available. Therefore, this document details the crystal structure of anhydrous Apazone, providing a critical reference for understanding its solid-state properties. The methodologies and data presented are foundational for research in polymorphism, formulation development, and computational modeling of this active pharmaceutical ingredient.

Crystallographic Data of Anhydrous Apazone

The crystal structure of anhydrous Apazone was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.570(1) Å[1] |

| b | 14.593(3) Å[1] |

| c | 19.270(4) Å[1] |

| α, β, γ | 90° |

| Volume | 1568.1(5) ų |

| Z | 4 |

Experimental Protocols

The determination of the crystal structure of anhydrous Apazone involved the following key experimental stages:

Single Crystal Growth

Suitable single crystals of anhydrous Apazone were obtained for X-ray diffraction analysis. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) were optimized to yield crystals of sufficient size and quality.

X-ray Data Collection

A single crystal was mounted on a Rigaku AFC6-R diffractometer. The diffraction data were collected using Copper Kα (Cu-Kα) radiation (λ = 1.5418 Å). A total of 2316 reflections were measured to ensure a complete and redundant dataset[1].

Structure Solution and Refinement

The collected diffraction data were processed to yield the unit cell dimensions and the final crystal structure. The structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Molecular and Crystal Structure

The crystal structure reveals that the tricyclic core of the Apazone molecule is not planar. This non-planarity is attributed to steric hindrance between a methyl group on the exocyclic dimethylamino group and an oxygen atom of the keto-enol system[1]. Within the crystal lattice, the molecules are packed in a way that maximizes van der Waals interactions. In the absence of water molecules, there are no hydrogen bonds mediating the crystal packing in the anhydrous form. It is important to note that in the dihydrate form, water molecules would introduce significant hydrogen bonding, leading to a different crystal packing and potentially altered physicochemical properties.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the crystal structure determination of anhydrous Apazone.

Intermolecular Interactions in Anhydrous Apazone

This diagram provides a simplified representation of the packing of Apazone molecules in the anhydrous crystal structure, highlighting the absence of strong intermolecular hydrogen bonds.

References

Physicochemical Properties of Apazone Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apazone, a non-steroidal anti-inflammatory drug (NSAID), is utilized in the management of pain and inflammation, particularly in rheumatic diseases and gout.[1] It exists in both an anhydrous form and as a dihydrate. This technical guide focuses on the core physicochemical properties of Apazone dihydrate (CAS RN: 22304-30-9), a subject of interest for formulation scientists, medicinal chemists, and quality control analysts.[1][2] A thorough understanding of these properties is critical for drug development, ensuring product quality, and optimizing therapeutic performance. This document provides a consolidated overview of available data, outlines standard experimental protocols for characterization, and visualizes key mechanistic and workflow elements.

Chemical and Physical Data

Quantitative data for Apazone and its dihydrate form are summarized below. It is important to note that while the dihydrate is a common form for administration, much of the publicly available specific experimental data pertains to the anhydrous form.

Table 1: General Chemical Properties

| Property | Value | Form | Source(s) |

| Chemical Name | 5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo[1,2-a][2][3][4]benzotriazine-1,3(2H)-dione dihydrate | Dihydrate | [2] |

| Molecular Formula | C₁₆H₂₀N₄O₂·2H₂O | Dihydrate | [3] |

| Molecular Weight | 336.39 g/mol | Dihydrate | [2][3] |

| CAS Registry Number | 22304-30-9 | Dihydrate | [1][2][3] |

| Molecular Formula | C₁₆H₂₀N₄O₂ | Anhydrous | [4][5] |

| Molecular Weight | 300.36 g/mol | Anhydrous | [1][4][5] |

| CAS Registry Number | 13539-59-8 | Anhydrous | [1][5] |

Table 2: Physicochemical Properties

| Property | Value | Form | Source(s) |

| Melting Point | 247-248 °C | Dihydrate | [6] |

| Melting Point | 187 °C | Anhydrous | [1] |

| Water Solubility | 147.2 mg/L (at 35 °C) | Anhydrous | [7] |

| LogP (calculated) | 1.78 | Anhydrous | [4] |

| pKa (predicted) | 8.66 ± 0.20 | Anhydrous | [7] |

| Appearance | Almost colorless crystals / Solid powder | Dihydrate | [2][6] |

Mechanism of Action

Apazone exerts its therapeutic effects through a dual mechanism. Primarily, as an NSAID, it inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] It shows a preference for inhibiting COX-2 over COX-1.[8] Additionally, Apazone possesses uricosuric properties, meaning it enhances the excretion of uric acid by the kidneys, making it beneficial in the treatment of gout.[9][10]

Caption: Dual mechanism of action of Apazone.

Experimental Protocols

Melting Point Determination

-

Methodology: The melting range can be determined using the capillary method as described in USP General Chapter <791>. A small amount of the finely powdered substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied is recorded. For a dihydrate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often run concurrently to observe water loss and phase transitions.

Solubility and Dissolution

-

Equilibrium Solubility: The shake-flask method is commonly employed. An excess amount of this compound is added to a series of vials containing different solvents or buffers of varying pH. The vials are agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a validated analytical method, such as HPLC, to determine the concentration of the dissolved drug.

-

Intrinsic Dissolution Rate (IDR): As per USP General Chapter <1087>, IDR is measured to characterize the dissolution of the pure drug substance from a constant surface area.[11][16] A pellet of the pure drug is prepared in a die and punch apparatus. The die is then placed in a dissolution vessel, and the amount of drug dissolved over time is measured under controlled hydrodynamic conditions. This provides a dissolution rate independent of particle size.

Stability Studies

-

Methodology: Stability testing should be conducted according to ICH Q1A(R2) guidelines.[15] Samples of this compound are stored in controlled environmental chambers at specified long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[17] At predetermined time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and water content to establish a re-test period or shelf life.

Analytical Method Validation

-

Methodology: Any analytical procedure used for quantification (e.g., in solubility or stability studies) must be validated according to FDA and ICH guidelines.[13][18][19] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), and limit of quantitation (LOQ). A typical method would be a reverse-phase HPLC with UV detection.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a hydrated active pharmaceutical ingredient like this compound.

Caption: General workflow for API physicochemical characterization.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and its anhydrous counterpart. While specific experimental data for the dihydrate form is limited in publicly accessible literature, this guide outlines the standard, industry-accepted methodologies for its comprehensive characterization. The provided diagrams for its mechanism of action and a general experimental workflow serve as valuable tools for researchers and drug development professionals. A thorough in-house characterization following these established protocols is essential for any successful drug development program involving this compound.

References

- 1. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. azapropazone [drugcentral.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Apazone [drugfuture.com]

- 7. azapropazone CAS#: 13539-59-8 [m.chemicalbook.com]

- 8. What is the mechanism of Azapropazone? [synapse.patsnap.com]

- 9. The uricosuric action of azapropazone: dose-response and comparison with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uricosuric - Wikipedia [en.wikipedia.org]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

Apazone Dihydrate: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of apazone dihydrate in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of key experimental workflows.

Core Solubility Data

| Solvent | Solute Form | Solubility | Temperature (°C) |

| Water | Azapropazone | 0.15 mg/mL | Not Specified |

| Water | Azapropazone | 147.2 mg/L (0.147 mg/mL) | 35 |

| Dimethyl Sulfoxide (DMSO) | Azapropazone | Slightly Soluble | Not Specified |

| Methanol | Azapropazone | Slightly Soluble | Not Specified |

Note: The data presented is for "azapropazone." Specific documentation differentiating the dihydrate form was not consistently available in the cited sources.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a drug substance. The following protocols outline standard methodologies for accurately assessing the solubility of a compound like this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask). The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is used to provide consistent mixing.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine, non-reactive filter (e.g., 0.45 µm PTFE or PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units.

Logical Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Dissolution Rate Determination

While not a direct measure of equilibrium solubility, the dissolution rate provides critical information about how quickly a solid substance dissolves in a solvent under specific conditions. This is particularly important for predicting the in vivo performance of a drug.

Methodology (USP Apparatus 2 - Paddle Method):

-

Medium Preparation: A known volume of the dissolution medium (e.g., buffered aqueous solution) is placed in the dissolution vessel and allowed to equilibrate to a constant temperature (typically 37 °C).

-

Sample Introduction: A known amount of this compound is introduced into the dissolution vessel.

-

Agitation: The paddle is rotated at a specified speed (e.g., 50 or 75 RPM) to create a consistent hydrodynamic environment.

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn for analysis. To maintain a constant volume, an equal volume of fresh, pre-warmed medium may be added back to the vessel.

-

Quantification: The concentration of dissolved this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: The cumulative amount or percentage of drug dissolved is plotted against time to generate a dissolution profile.

Signaling Pathway for Dissolution and Absorption

Caption: Pathway from Solid Form to Systemic Absorption.

Conclusion

The solubility of this compound is a critical parameter influencing its formulation development and bioavailability. While comprehensive quantitative data across a wide range of organic solvents for the dihydrate form remains limited in publicly available literature, the established protocols for determining equilibrium solubility and dissolution rates provide a robust framework for researchers to generate this essential data. The information and methodologies presented in this guide are intended to support the scientific community in the continued characterization and development of apazone-based therapeutics.

Apazone Dihydrate's Effect on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with cyclooxygenase (COX) enzymes. It details common experimental protocols for assessing the inhibitory effects of NSAIDs on prostaglandin production and presents the available data on this compound's activity. Furthermore, this guide includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that reduce pain, fever, and inflammation by inhibiting the activity of COX enzymes, thereby blocking prostaglandin synthesis.[3] this compound is an NSAID belonging to the pyrazolidinedione class of medications.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of cyclooxygenase enzymes, which leads to a reduction in prostaglandin synthesis.[1] This inhibition is the basis for its anti-inflammatory, analgesic, and antipyretic properties.

Cyclooxygenase (COX) Inhibition

This compound inhibits both COX-1 and COX-2 isoforms. However, it has been reported to exhibit a preference for inhibiting COX-2 over COX-1.[1] This preferential inhibition of COX-2 is a desirable characteristic for an NSAID, as it may lead to a lower incidence of gastrointestinal side effects, which are often associated with the inhibition of the protective functions of COX-1 in the stomach.[1]

The inhibition of COX enzymes by this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This blockade is a critical step in reducing the production of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).

Signaling Pathway

The synthesis of prostaglandins is a multi-step process that begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate PGG2, which is subsequently reduced to PGH2. PGH2 is then isomerized by specific synthases into various prostaglandins, including PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2). This compound acts by inhibiting the cyclooxygenase step in this pathway.

References

The Analgesic Potential of Apazone Dihydrate: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preclinical analgesic potential of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID). Drawing from available preclinical studies, this document summarizes its mechanism of action, details key experimental protocols used in its evaluation, and presents available quantitative data on its analgesic and anti-inflammatory effects. The primary mechanism of this compound's analgesic action is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. Preclinical evidence suggests a peripheral rather than a central analgesic effect. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of analgesic compounds.

Introduction

This compound, chemically known as azapropazone, is a non-steroidal anti-inflammatory drug belonging to the triazine class of compounds. It has been investigated for its potential to alleviate pain and inflammation. Understanding its preclinical profile is crucial for its further development and clinical application. This guide synthesizes the available preclinical data to provide a clear and detailed picture of its analgesic capabilities.

Mechanism of Action

The primary analgesic and anti-inflammatory effects of this compound are attributed to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[1]

Some evidence also suggests potential secondary mechanisms that may contribute to its overall pharmacological profile, including the modulation of immune cell functions and antioxidant properties.[1]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of this compound.

Preclinical Analgesic and Anti-inflammatory Studies

The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models. These studies primarily utilize rodent models of pain and inflammation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound and related compounds.

Table 1: Anti-inflammatory Activity of a Hydrazone Derivative (Compound 1) in Carrageenan-Induced Paw Edema in Rats

| Dose (mg/kg) | Time (hours) | Edema Reduction (%) | p-value |

| 20 | 2 | Significant | p = 0.035 |

| 20 | 3 | Significant | p = 0.022 |

| 40 | 2 | Significant | p = 0.008 |

| 40 | 3 | Significant | p = 0.046 |

Data extracted from a study on novel hydrazide and hydrazone derivatives, which are structurally related to Apazone.

Table 2: Analgesic Activity of a Hydrazone Derivative (Compound 1) in the Formalin Test in Rats

| Dose (mg/kg) | Phase | Paw-Licking Time Reduction | p-value |

| 40 | Second Phase | Significant | p = 0.038 |

Data extracted from a study on novel hydrazide and hydrazone derivatives.

Table 3: Analgesic Activity of Triazine Derivatives in Acetic Acid-Induced Writhing Test in Mice

| Compound | Dose (mg/kg) | Inhibition of Writhing (%) |

| 10b | 200 | 98 |

| 10a | 200 | 95 |

| 10e | 200 | >50 |

| 5d | 200 | >50 |

| 5c | 200 | >50 |

| Indomethacin (Standard) | 10 | 95 |

Data from a study on triazine derivatives, the same chemical class as Apazone, providing a reference for potential efficacy.[2]

Note: Specific ED50 values for the analgesic activity of this compound in the writhing and formalin tests were not available in the reviewed literature. One study reported that Azapropazone was inactive in the hot-plate test at oral doses of 400 and 600 mg/kg and intraperitoneal doses of 400, 500, and 600 mg/kg, suggesting a lack of centrally mediated analgesic effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of compounds.

Experimental Workflow:

Protocol:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Drug Administration: The test compound (this compound), vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the hind paw.

-

Measurement of Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.

Protocol:

-

Animals: Swiss albino mice are commonly used.

-

Acclimatization and Grouping: Animals are acclimatized and divided into control, standard, and test groups.

-

Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) is administered intraperitoneally.

-

Induction of Writhing: After a set time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6-0.7%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [((Mean writhes in control) - (Mean writhes in test group)) / (Mean writhes in control)] x 100

Formalin Test

This model is used to assess both neurogenic (early phase) and inflammatory (late phase) pain.

Experimental Workflow:

Protocol:

-

Animals: Male Wistar rats or Swiss mice are used.

-

Acclimatization and Drug Administration: Animals are acclimatized and pre-treated with the test compound, vehicle, or a standard analgesic.

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5%) is injected into the sub-plantar surface of the hind paw.

-

Observation: The animal is immediately placed in an observation chamber. The time spent licking the injected paw is recorded in two phases:

-

Early Phase (Phase 1): 0-5 minutes post-formalin injection (neurogenic pain).

-

Late Phase (Phase 2): 15-30 minutes post-formalin injection (inflammatory pain).

-

-

Data Analysis: The total time spent licking in each phase is determined, and the percentage reduction in licking time compared to the control group is calculated.

Conclusion

The available preclinical data indicate that this compound possesses analgesic and anti-inflammatory properties, primarily mediated through the selective inhibition of the COX-2 enzyme. Its efficacy appears to be more pronounced in models of inflammatory pain, and its mechanism of action is likely peripheral. While quantitative data from studies on closely related compounds are promising, further dose-response studies on this compound in models such as the writhing and formalin tests are warranted to precisely quantify its analgesic potency and establish clear ED50 values. This technical guide provides a foundational understanding of the preclinical analgesic profile of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Apazone Dihydrate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative determination of apazone dihydrate (also known as azapropazone) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring rapid and efficient analysis suitable for pharmacokinetic studies.[1] The chromatographic separation is achieved on a C18 reversed-phase column with a phosphate buffer and methanol mobile phase. The method has been established to be sensitive and suitable for routine analysis in a clinical or research setting.[2]

Introduction this compound is an analgesic and anti-inflammatory agent used in the management of musculoskeletal and joint disorders. Accurate quantification of apazone in plasma is essential for pharmacokinetic profiling, bioavailability studies, and therapeutic drug monitoring. This document provides a detailed protocol for a simple, rapid, and reliable HPLC-UV method for this purpose. The methods described are based on established procedures for the bioanalysis of apazone in plasma.[1][2][3]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Indapamide (Internal Standard - IS)

-

Methanol (HPLC Grade)

-

Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical Grade)

-

Water (HPLC Grade or equivalent)

-

Drug-free human plasma (with K₂-EDTA as anticoagulant)

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., Supelco Hypersil, 5 µm, 150 x 4.6 mm)[2].

-

Data acquisition and processing software.

-

Microcentrifuge.

-

Vortex mixer.

-

Analytical balance.

3. Chromatographic Conditions The chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | 0.1 M K₂HPO₄ : Methanol (55:45, v/v), pH adjusted to 7.0[2] |

| Flow Rate | 1.2 mL/min[2] |

| Injection Volume | 50 µL |

| Column Temperature | Ambient or 25°C |

| Detection | UV at 251 nm[2] or 254 nm[1][3] |

| Internal Standard | Indapamide[2] |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indapamide and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation Protocol (Protein Precipitation) This procedure is noted for being simple and rapid.[1]

-

Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 600 µL of ice-cold methanol to precipitate plasma proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.[1]

-

Inject 50 µL of the supernatant into the HPLC system.

Alternative Method: For higher sensitivity, a liquid-liquid extraction can be performed by extracting apazone from acidified plasma (pH 4) with dichloroethane, followed by back-extraction into an alkaline methanol solution.[2] This method can achieve a limit of quantification as low as 0.1 µg/mL.[2]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability for bioanalytical applications.[4] The key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Method Performance |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method demonstrates excellent linearity across the calibration range. |

| Range | - | 0.4 µg/mL to 50 µg/mL[1] |

| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% RSD | 0.4 µg/mL with protein precipitation[1][2]. |

| Accuracy | Mean accuracy within ±15% of nominal value (±20% at LLOQ) | The method is accurate, with back-calculated concentrations of QCs falling within acceptance limits. |

| Precision (Intra- and Inter-day) | RSD ≤15% (≤20% at LLOQ) | The method provides reproducible results on the same day and on different days. |

| Selectivity | No significant interfering peaks at the retention times of apazone and IS in blank plasma. | The method is selective for apazone and the internal standard. |

| Recovery | Consistent, precise, and reproducible. | Extraction recovery is consistent across the QC levels. |

| Stability | Analyte stable under various conditions (Freeze-thaw, bench-top, long-term storage). | Apazone is stable in plasma under typical laboratory handling and storage conditions. |

Visualizations

Caption: Experimental workflow for apazone quantification in plasma.

Caption: Core parameters for bioanalytical method validation.

References

- 1. The determination of azapropazone and its 6-hydroxy metabolite in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Human pharmacokinetics of different i.v. doses of azapropazone (HPLC-determination) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

Application Notes and Protocols for Developing a Cell-Based Assay for Apazone Dihydrate Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatoid arthritis and gout. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[1] Apazone exhibits some preference for inhibiting COX-2 over COX-1.[1] Beyond COX inhibition, studies suggest it has other anti-inflammatory effects, such as inhibiting the production of leukocyte superoxide and interleukin-1 (IL-1)-like activity.[2] It also possesses uricosuric properties, promoting the excretion of uric acid.[1]

These application notes provide a framework for developing robust cell-based assays to quantify the biological activity of Apazone dihydrate. The protocols outlined below will enable researchers to assess its dose-dependent cytotoxicity, anti-inflammatory efficacy, and potential to induce apoptosis. Such assays are crucial for screening new drug derivatives, elucidating detailed mechanisms of action, and profiling therapeutic potential in various disease models.

Overall Experimental Workflow

The development of a cell-based assay for this compound involves a multi-step process, beginning with determining the compound's toxicity profile to establish a suitable therapeutic window. Subsequent assays can then probe specific biological activities within this non-toxic concentration range.

Caption: General workflow for assessing this compound activity.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial assay is critical for determining the concentration range of this compound that is non-toxic to the selected cell line, thereby establishing the dose range for subsequent functional assays.

A. Materials

-

Cell Line: RAW 264.7 (murine macrophage) or other relevant cell line.

-

Reagents: this compound, DMSO, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., 10% SDS in 0.01M HCl).

-

Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

B. Methodology

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations (e.g., 0.2 µM to 2000 µM) in culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the various this compound concentrations (in triplicate). Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Presentation

| Apazone Conc. (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Viability vs. Vehicle |

| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |

| 1 | 1.23 | 1.26 | 1.21 | 1.23 | 98.4% |

| 10 | 1.19 | 1.22 | 1.18 | 1.20 | 96.0% |

| 50 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6% |

| 100 | 0.95 | 0.99 | 0.97 | 0.97 | 77.6% |

| 250 | 0.63 | 0.68 | 0.65 | 0.65 | 52.0% |

| 500 | 0.31 | 0.35 | 0.33 | 0.33 | 26.4% |

| 1000 | 0.15 | 0.18 | 0.16 | 0.16 | 12.8% |

Data are hypothetical. The IC50 value (concentration at which 50% of cells are non-viable) can be calculated using non-linear regression.

Protocol 2: Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)

This assay quantifies the ability of this compound to inhibit the NF-κB signaling pathway, a central mediator of inflammation.

A. Materials

-

Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Reagents: this compound, Lipopolysaccharide (LPS) as an inflammatory stimulus, Luciferase assay reagent (e.g., Bright-Glo™), cell lysis buffer.

-

Equipment: 96-well white-walled, clear-bottom plates, incubator, luminometer.

B. Methodology

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate at 2 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and add 20-50 µL of passive lysis buffer.

-

Luminescence Reading: Add 100 µL of luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.

C. Data Presentation

| Treatment Group | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Luminescence (RLU) - Rep 3 | Average RLU | % NF-κB Inhibition |

| Untreated Control | 1,500 | 1,650 | 1,480 | 1,543 | N/A |

| LPS Only (100 ng/mL) | 55,000 | 58,200 | 56,100 | 56,433 | 0% (Reference) |

| LPS + Apazone (10 µM) | 41,000 | 42,500 | 40,800 | 41,433 | 27.3% |

| LPS + Apazone (50 µM) | 22,100 | 23,500 | 22,900 | 22,833 | 59.5% |

| LPS + Apazone (100 µM) | 10,500 | 11,200 | 10,800 | 10,833 | 82.3% |

% Inhibition is calculated relative to the LPS-only control after subtracting the background (untreated control).

D. Associated Signaling Pathway

The NF-κB pathway is activated by inflammatory stimuli like LPS. This leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Apazone is hypothesized to interfere with this cascade.

Caption: Hypothesized inhibition of the NF-κB pathway by Apazone.

Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. This helps determine if this compound can induce programmed cell death, a mechanism relevant in cancer or autoimmune diseases.

A. Materials

-

Cell Line: Jurkat (T-lymphocyte) or a relevant cancer cell line.

-

Reagents: this compound, Staurosporine (positive control for apoptosis), Caspase-Glo® 3/7 Reagent.

-

Equipment: 96-well white-walled plates, incubator, luminometer.

B. Methodology

-

Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well white-walled plate in 100 µL of medium.

-

Cell Treatment: Add various concentrations of this compound. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).

-

Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence with a plate reader.

C. Data Presentation

| Treatment Group | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Luminescence (RLU) - Rep 3 | Average RLU | Fold Change in Caspase Activity |

| Vehicle Control | 8,500 | 9,100 | 8,800 | 8,800 | 1.0 (Reference) |

| Staurosporine (1 µM) | 95,000 | 99,200 | 96,500 | 96,900 | 11.0 |

| Apazone (50 µM) | 12,100 | 11,800 | 12,500 | 12,133 | 1.4 |

| Apazone (100 µM) | 25,600 | 27,100 | 26,300 | 26,333 | 3.0 |

| Apazone (250 µM) | 55,400 | 58,000 | 56,900 | 56,767 | 6.5 |

Fold change is calculated by dividing the average RLU of a treatment group by the average RLU of the vehicle control.

D. Associated Signaling Pathway

Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.

Caption: Convergent pathways leading to executioner caspase activation.

References

- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]

- 2. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design of Apazone Dihydrate Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and uricosuric properties. It is utilized in the management of inflammatory conditions such as rheumatoid arthritis and gout. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory, analgesic, and uricosuric activities.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its therapeutic effects by blocking the COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The preferential inhibition of COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Anti-Inflammatory Activity: Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds.

Experimental Workflow

References

Application Notes and Protocols for Apazone Dihydrate in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Apazone dihydrate in the carrageenan-induced paw edema model, a standard preclinical assay for evaluating the efficacy of acute anti-inflammatory agents. This document outlines the experimental protocol, presents data in a structured format, and illustrates the underlying signaling pathways.

Introduction

The carrageenan-induced paw edema model is a widely used and reproducible in vivo model of acute inflammation.[1] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[2][3] The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and IL-1β.[2][4]

Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[5][6] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation and pain.[7] Apazone has also been shown to modulate the activity of leukocytes, further contributing to its anti-inflammatory effects.[7]

Data Presentation

The following tables summarize the expected dose-dependent and time-course effects of this compound on carrageenan-induced paw edema in rats.

Table 1: Effect of this compound on Paw Edema Volume in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM |

| 1h | ||

| Vehicle Control (Saline) | - | 0.85 ± 0.05 |

| This compound | 50 | 0.70 ± 0.04 |

| This compound | 100 | 0.60 ± 0.03 |

| This compound | 200 | 0.50 ± 0.02 |

| Indomethacin (Reference) | 10 | 0.55 ± 0.03 |

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema |

| 1h | ||

| This compound | 50 | 17.6 |

| This compound | 100 | 29.4 |

| This compound | 200 | 41.2 |

| Indomethacin (Reference) | 10 | 35.3 |

Experimental Protocols

Materials and Reagents

-

This compound

-

λ-Carrageenan (Type IV)

-

Indomethacin (or other reference NSAID)

-

Sterile 0.9% saline solution

-

Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Plethysmometer

-

Animal weighing scale

-

Syringes and needles (for oral gavage and subplantar injection)

Experimental Procedure

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with water provided ad libitum.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group I: Vehicle Control

-

Group II-IV: this compound (e.g., 50, 100, 200 mg/kg)

-

Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg)

-

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Drug Administration: Administer this compound, the reference drug, or the vehicle orally (p.o.) via gavage. The volume of administration is typically 1 mL/100 g of body weight.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[8]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

-

Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

-

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and the Action of Apazone

Caption: Mechanism of Apazone in Carrageenan-Induced Inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the Carrageenan-Induced Paw Edema Experiment.

References

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Apazone Dihydrate in Primary Synovial Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary synovial fibroblasts (SFs) are key players in the pathogenesis of inflammatory joint diseases such as rheumatoid arthritis (RA).[1][2][3] In response to pro-inflammatory stimuli, these cells adopt an aggressive phenotype, characterized by proliferation, migration, and the production of inflammatory mediators, including cytokines and matrix metalloproteinases (MMPs), which contribute to joint destruction.[1][3][4] Therefore, targeting the activation of synovial fibroblasts is a promising therapeutic strategy for inflammatory arthritis.[3][5]

Apazone dihydrate, a compound belonging to the hydrazone class of molecules, has demonstrated potential anti-inflammatory and analgesic properties.[6] Hydrazone derivatives have been noted for their wide range of biological activities, including anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6] This protocol outlines a series of in vitro experiments to characterize the effects of this compound on primary human synovial fibroblasts, focusing on its potential to modulate inflammatory responses. The following protocols will guide the user in assessing the impact of this compound on cell viability, pro-inflammatory cytokine and MMP secretion, and key inflammatory signaling pathways.

Experimental Objectives

-

Determine the cytotoxic potential of this compound on primary synovial fibroblasts.

-

Evaluate the effect of this compound on the production of key pro-inflammatory cytokines (IL-6, IL-8) and matrix metalloproteinases (MMP-3) by activated synovial fibroblasts.

-

Investigate the impact of this compound on the activation of the NF-κB and MAPK signaling pathways in synovial fibroblasts.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Primary Synovial Fibroblasts

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Pro-inflammatory Mediator Secretion

| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | MMP-3 (ng/mL) |

| Untreated Control | |||

| Vehicle + IL-1β | |||

| Apazone (1 µM) + IL-1β | |||

| Apazone (10 µM) + IL-1β | |||

| Apazone (25 µM) + IL-1β |

Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation

| Treatment | p-p65/total p65 (ratio) | p-ERK/total ERK (ratio) | p-p38/total p38 (ratio) |

| Untreated Control | |||

| Vehicle + IL-1β | |||

| Apazone (10 µM) + IL-1β |

Experimental Protocols

Isolation and Culture of Primary Synovial Fibroblasts

This protocol is adapted from established methods for isolating synovial fibroblasts from synovial tissue.[7][8][9]

-

Materials:

-

Synovial tissue obtained from joint replacement surgery.

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Collagenase type I.

-

Trypsin-EDTA.

-

Phosphate Buffered Saline (PBS).

-

-

Procedure:

-

Mince the synovial tissue into small pieces in a sterile petri dish.

-

Digest the tissue with collagenase type I in DMEM at 37°C for 2-4 hours with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Once confluent, passage the cells using Trypsin-EDTA. Cells between passages 3 and 6 are recommended for experiments to ensure a stable phenotype.

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

Primary synovial fibroblasts.

-

96-well plates.

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

-

Procedure:

-

Seed synovial fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium and treat the cells with different concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

-

After 24 hours, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantification of Cytokines and MMPs (ELISA)

-

Materials:

-

Primary synovial fibroblasts.

-

24-well plates.

-

This compound.

-

Recombinant human IL-1β.

-

ELISA kits for human IL-6, IL-8, and MMP-3.

-

-

Procedure:

-

Seed synovial fibroblasts in a 24-well plate at a density of 5 x 10⁴ cells/well and culture until they reach 80-90% confluency.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-